molecular formula C22H20N2O5 B2612433 N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide CAS No. 872612-85-6

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide

Cat. No.: B2612433
CAS No.: 872612-85-6
M. Wt: 392.411
InChI Key: KZSPTFZULBMGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a benzodioxole ring, a cyclopentaneamido group, and a benzofuran carboxamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the benzodioxole ring through a cyclization reactionThe cyclopentaneamido group is then added through an amide bond formation reaction, often using reagents like thionyl chloride (SOCl2) and an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. This inhibition leads to the selective killing of these cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzodioxole ring, a cyclopentaneamido group, and a benzofuran carboxamide moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-21(13-5-1-2-6-13)24-19-15-7-3-4-8-16(15)29-20(19)22(26)23-14-9-10-17-18(11-14)28-12-27-17/h3-4,7-11,13H,1-2,5-6,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSPTFZULBMGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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